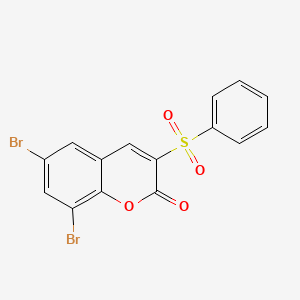
6,8-dibromo-3-(phenylsulfonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dibromo-3-(phenylsulfonyl)-2H-chromen-2-one is a chemical compound belonging to the chromenone family It is characterized by the presence of bromine atoms at positions 6 and 8, a phenylsulfonyl group at position 3, and a chromenone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-3-(phenylsulfonyl)-2H-chromen-2-one typically involves the bromination of a chromenone precursor followed by the introduction of the phenylsulfonyl group. One common method involves the following steps:
Bromination: The chromenone precursor is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at positions 6 and 8.
Phenylsulfonylation: The brominated intermediate is then reacted with phenylsulfonyl chloride in the presence of a base, such as pyridine, to introduce the phenylsulfonyl group at position 3.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-dibromo-3-(phenylsulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The phenylsulfonyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The chromenone core can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products
Substitution: Substituted chromenone derivatives.
Reduction: Phenyl-substituted chromenone.
Oxidation: Quinone derivatives.
Wissenschaftliche Forschungsanwendungen
6,8-dibromo-3-(phenylsulfonyl)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 6,8-dibromo-3-(phenylsulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and phenylsulfonyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,8-dibromo-3-(phenylsulfonyl)-2-quinolinamine
- 6,8-dibromo-3-phenylsulfonylquinolin-2-amine
Uniqueness
6,8-dibromo-3-(phenylsulfonyl)-2H-chromen-2-one is unique due to its chromenone core structure, which imparts distinct electronic and steric properties compared to quinoline derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6,8-dibromochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2O4S/c16-10-6-9-7-13(15(18)21-14(9)12(17)8-10)22(19,20)11-4-2-1-3-5-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMSCKNMBBTART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
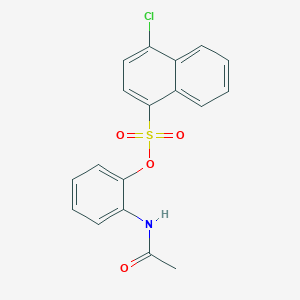
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2910775.png)
![(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine](/img/structure/B2910778.png)
![3-[4-(Sec-butyl)anilino]-1-(2-naphthyl)-1-propanone](/img/structure/B2910780.png)

![8-ethyl-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2910782.png)
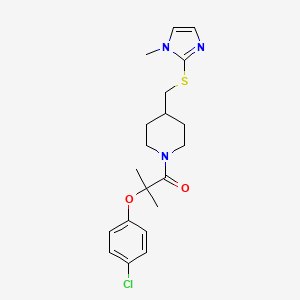
![8-Chloroimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B2910784.png)
![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2910785.png)
![(1S,6R)-2-Azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2910789.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2910790.png)
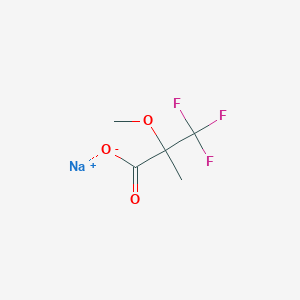
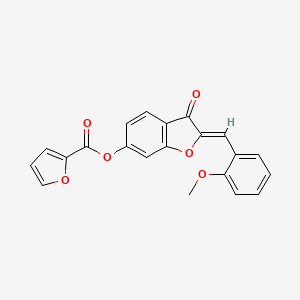
![N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2910795.png)
